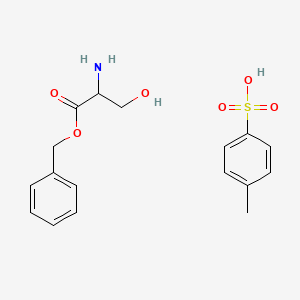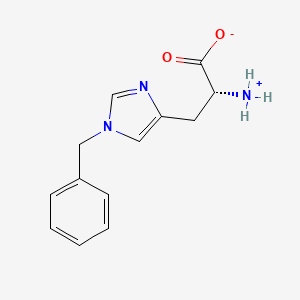![molecular formula C9H12O2 B7957203 (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester](/img/structure/B7957203.png)
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-Bicyclo[221]hept-5-ene-2-carboxylic acid methyl ester is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with methyl acrylate under controlled conditions to form the desired bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester exerts its effects depends on the specific application. In drug design, for example, its rigid structure can help in the precise positioning of functional groups that interact with biological targets. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the double bond and ester group, making it less reactive.
Norbornene: Similar bicyclic structure but without the ester group.
Methyl acrylate: Contains the ester group but lacks the bicyclic structure.
Uniqueness
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester is unique due to its combination of a rigid bicyclic framework, a double bond, and an ester group. This combination of features makes it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
methyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3/t6-,7+,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAZRAQKPTXZNL-KJFJCRTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2C[C@H]1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
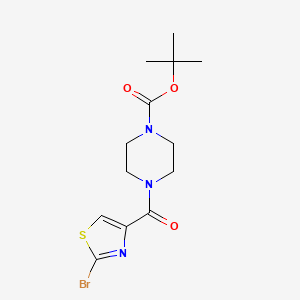
![6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl](/img/structure/B7957138.png)
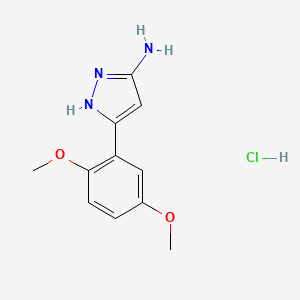
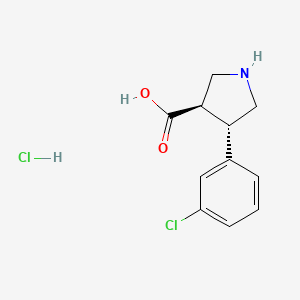
![(2S)-2-[[(2S)-2-azaniumyl-5-(diaminomethylideneazaniumyl)pentanoyl]amino]butanedioate](/img/structure/B7957154.png)
![6-Bromo-imidazo[1,2-a]pyrimidine HCl](/img/structure/B7957168.png)
![(1R,5S)-8-Azabicyclo[3.2.1]octane](/img/structure/B7957177.png)
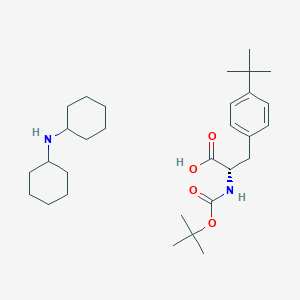
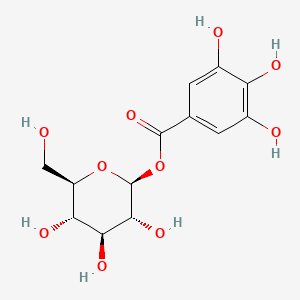
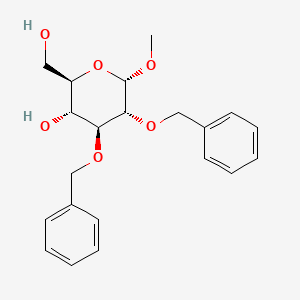
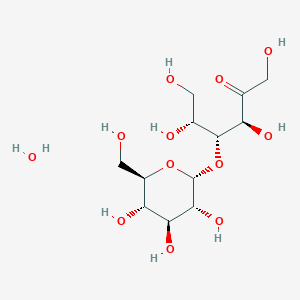
![3-[(dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate](/img/structure/B7957206.png)
